tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a hydroxyphenethyl side chain, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be done by reacting the azetidine intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like pyridine.
Attachment of the Hydroxyphenethyl Side Chain: The hydroxyphenethyl side chain can be attached through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a hydroxyphenethyl halide (e.g., bromide or chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group (if present) can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with an amine can form an amide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (DCM, THF), and bases (TEA, pyridine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides, esters, or other substituted products.
Scientific Research Applications
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound can be used in studies to understand the biological activity of azetidine derivatives, including their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The hydroxyphenethyl side chain can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyphenethyl group.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a hydroxyphenethyl group.
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Features a bromomethyl group instead of a hydroxyphenethyl group.
Uniqueness
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyphenethyl side chain, which can impart distinct biological and chemical properties. This side chain can enhance the compound’s solubility, binding interactions, and overall pharmacokinetic profile, making it a valuable intermediate in drug discovery and development.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-[2-(3-hydroxyphenyl)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(11-17)8-7-12-5-4-6-14(18)9-12/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
InChI Key |
GKGYYVCBAXKZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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